An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyphenyl)propan-1-one Oxime
An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyphenyl)propan-1-one Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Hydroxyphenyl)propan-1-one oxime, a molecule of interest in various chemical and pharmaceutical research fields. This document details its synthesis, physical and spectroscopic properties, chemical reactivity, and potential biological significance, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Physical Properties
1-(2-Hydroxyphenyl)propan-1-one oxime, with the CAS number 18265-75-3, is an organic compound featuring a hydroxyphenyl group attached to a propan-1-one oxime moiety. Its structure combines the functionalities of a phenol and an oxime, making it a versatile building block in organic synthesis.
Table 1: Physical and Chemical Properties of 1-(2-Hydroxyphenyl)propan-1-one Oxime
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 18265-75-3 | [1] |
| Melting Point | 93.5-94 °C | [1] |
| Boiling Point (Predicted) | 310.1 ± 25.0 °C | [1] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 9.22 ± 0.35 | [1] |
Synthesis
The primary route for the synthesis of 1-(2-Hydroxyphenyl)propan-1-one oxime is through the oximation of its corresponding ketone precursor, 1-(2-hydroxyphenyl)propan-1-one (also known as 2'-hydroxypropiophenone). This reaction involves the condensation of the ketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base to neutralize the liberated HCl.
Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)propan-1-one Oxime
This protocol is adapted from general methods for oxime synthesis.
Materials:
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1-(2-Hydroxyphenyl)propan-1-one (2'-hydroxypropiophenone)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate or pyridine
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Ethanol
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Water
Procedure:
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Dissolve 1-(2-Hydroxyphenyl)propan-1-one in ethanol in a round-bottom flask.
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Add an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) to the flask. The base is typically used in a slight molar excess to the hydroxylamine hydrochloride.
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The reaction mixture is then heated under reflux for a specified period, typically ranging from 15 to 60 minutes.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, the mixture is cooled, and the solvent is often removed under reduced pressure.
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The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the purified 1-(2-Hydroxyphenyl)propan-1-one oxime.
Synthesis Workflow of 1-(2-Hydroxyphenyl)propan-1-one Oxime.
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for 1-(2-Hydroxyphenyl)propan-1-one Oxime
| Technique | Predicted Chemical Shifts / Bands | Inferred From |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), Phenolic -OH (broad singlet), Oxime -OH (broad singlet), -CH₂- (quartet, δ ~2.8 ppm), -CH₃ (triplet, δ ~1.1 ppm) | General principles and data from related phenylpropanones. |
| ¹³C NMR | Aromatic carbons (δ 115-160 ppm), C=N (δ ~150-160 ppm), -CH₂- (δ ~20-30 ppm), -CH₃ (δ ~10-15 ppm) | Data for 1-(2-Hydroxyphenyl)ethan-1-one oxime.[3] |
| IR Spectroscopy | ~3400-3200 cm⁻¹ (O-H stretch, broad, for both phenolic and oxime OH), ~1640 cm⁻¹ (C=N stretch), ~1600, 1450 cm⁻¹ (C=C aromatic stretch) | Characteristic IR bands for oximes.[4] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 165.19 | Calculated molecular weight. |
Chemical Reactivity
The chemical reactivity of 1-(2-Hydroxyphenyl)propan-1-one oxime is dictated by its three main functional groups: the phenolic hydroxyl group, the oxime group, and the aromatic ring.
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Phenolic Hydroxyl Group: This group can undergo reactions typical of phenols, such as etherification and esterification. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
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Oxime Group: The oxime functionality is a versatile chemical handle. It can be hydrolyzed back to the parent ketone under acidic conditions. The oxime can also be reduced to an amine or undergo the Beckmann rearrangement to form an amide upon treatment with certain acids or acid chlorides. The lone pair on the nitrogen atom gives it nucleophilic character.
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Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The substitution pattern will be influenced by the directing effects of both the hydroxyl and the propan-1-one oxime substituents.
General Reactivity Pathways.
Potential Biological Activity and Applications
While specific biological studies on 1-(2-Hydroxyphenyl)propan-1-one oxime are limited in the reviewed literature, the broader class of oximes has been shown to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The introduction of an oxime group can, in some cases, enhance the biological activity of a parent compound.
A structurally related compound, 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, has been investigated as a collector for the flotation of malachite, a copper ore.[5] This suggests potential applications in materials science and hydrometallurgy, where the chelating properties of the hydroxyphenyl oxime moiety can be exploited.
The structural motifs present in 1-(2-Hydroxyphenyl)propan-1-one oxime are found in various biologically active molecules, suggesting its potential as a scaffold in drug discovery programs. Further research is warranted to fully elucidate the pharmacological profile of this compound.
General Biological Activities of Oximes.
Conclusion
1-(2-Hydroxyphenyl)propan-1-one oxime is a compound with interesting chemical features that make it a valuable subject for further research. Its synthesis is straightforward, and its functional groups offer multiple avenues for chemical modification. While specific experimental data, particularly spectroscopic and biological, are not extensively documented, this guide provides a solid foundation based on the properties of related compounds and general chemical principles. This information should serve as a useful resource for researchers and professionals in the fields of chemical synthesis, materials science, and drug development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Hydroxyphenyl)ethan-1-one oxime | C8H9NO2 | CID 135410018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(2-Hydroxyphenyl) Dec-2-en-1-One Oxime and Its Flotation and Adsorption Behavior for Malachite - PMC [pmc.ncbi.nlm.nih.gov]
